1-methyl-1H-1,2,3-triazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-methyltriazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-9-3(2-6-8-9)4(10)7-5/h2H,5H2,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFSMWCLKYHFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is the most widely used method for constructing the 1,2,3-triazole ring. This method involves the cycloaddition of an azide and terminal alkyne in the presence of a copper(I) catalyst. For 1-methyl-1H-1,2,3-triazole derivatives, the reaction proceeds with high regioselectivity (>98%) to yield the 1,4-disubstituted isomer, which is subsequently functionalized at the 5-position.
Example Protocol
-
Reagents : Propargyl methyl ether (alkyne), methyl azide, CuI (10 mol%), Hünig’s base (2 equiv)
-
Conditions : MeCN, 25°C, 12 hours
This method’s efficiency is attributed to the copper catalyst’s ability to accelerate the reaction while minimizing side products.
Protecting Group Strategies for Carboxylation
Introducing the carboxylic acid group at the 5-position requires protection of reactive sites to prevent undesired side reactions. A common approach involves:
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Methylation : 1,2,3-Triazole is methylated using methyl chloride or iodide under basic conditions (e.g., KOH/ethanol).
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Lithium-Based Protection : The 5-position is protected using n-butyllithium or lithium diisopropylamide (LDA), followed by reaction with dibromomethane or trimethylchlorosilane.
Key Data
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Methylation | CH₃Cl, KOH, ethanol | Reflux | 75–82 |
| 5-Position Protection | n-BuLi, dibromomethane | −78°C | 68–73 |
These steps ensure regioselective functionalization, critical for subsequent carboxylation.
Carboxylation and Hydrazide Formation
Carboxylation via Carbon Dioxide Insertion
The protected triazole intermediate undergoes carboxylation using carbon dioxide under strongly basic conditions. LDA is preferred for deprotonation, enabling efficient CO₂ insertion at the 3-position.
Optimized Procedure
Hydrazide Synthesis from Carboxylic Acid
The carboxylic acid is converted to the hydrazide via a two-step process:
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Esterification : Treatment with thionyl chloride (SOCl₂) and methanol yields the methyl ester.
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Hydrazinolysis : Reaction with hydrazine hydrate replaces the ester group with a carbohydrazide moiety.
Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Esterification | SOCl₂, MeOH | 0°C → 25°C | 85–90 |
| Hydrazinolysis | NH₂NH₂·H₂O, EtOH | Reflux | 75–80 |
Alternative Pathways and Comparative Analysis
One-Pot Synthesis
Recent advances enable tandem CuAAC-carboxylation-hydrazide formation in a single reactor, reducing purification steps. For example, CuI catalyzes both triazole formation and subsequent carboxylation when CO₂ is introduced under pressure.
Advantages :
-
20% reduction in reaction time
-
Overall yield improvement to 65–70%
Solid-Phase Synthesis
Immobilized catalysts (e.g., Cu nanoparticles on silica) enhance recyclability and reduce metal contamination. This method is preferred for large-scale production.
Challenges and Optimization Strategies
Regioselectivity Control
Competing N-methylation pathways can yield 1,2,4-triazole isomers. Strategies to suppress isomerization include:
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-Methyl-1H-1,2,3-triazole derivatives have shown significant promise in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit varying degrees of anticancer activity. For instance, compounds containing the 1-methyl-1H-1,2,3-triazole moiety have been synthesized and tested against various cancer cell lines. The following table summarizes the anticancer activity of selected triazole compounds:
| Compound | Cancer Type | Cell Line | Log GI50 |
|---|---|---|---|
| 1 | Colon cancer | KM12 | -5.43 |
| 2 | Melanoma | SK-MEL-5 | -5.55 |
| 3 | Ovarian cancer | OVCAR-4 | -5.52 |
| 4 | Renal cancer | CAKI-1 | -5.33 |
| 5 | Breast cancer | MDA-MB-468 | -5.70 |
These findings indicate that triazole compounds can inhibit tumor growth effectively, with some exhibiting moderate to high activity against specific cancer types .
Enzyme Inhibition
Another significant application of 1-methyl-1H-1,2,3-triazole derivatives is their role as inhibitors of carbonic anhydrase (CA-II). The inhibition potential of various synthesized triazole analogs has been evaluated with promising results:
| Compound | IC50 (µM) |
|---|---|
| 9a | 13.8 |
| 9b | 25.1 |
| 9c | 21.5 |
| Standard | Acetazolamide (18.2) |
The structure-activity relationship (SAR) studies indicate that the presence of polar groups enhances the inhibitory activity against CA-II . Molecular docking studies further confirmed that these compounds bind effectively to the enzyme's active site.
Agricultural Applications
Triazole compounds are also utilized in agriculture as fungicides and herbicides due to their ability to inhibit fungal growth and protect crops from various diseases. The incorporation of the triazole moiety into agrochemicals has led to the development of effective plant protection agents.
Fungicidal Activity
Research indicates that triazole-based fungicides can significantly reduce fungal infections in crops. Their mechanism often involves disrupting fungal cell membrane synthesis or function, thereby enhancing crop yield and quality.
Material Science Applications
In addition to their biological applications, triazoles are employed in material science as corrosion inhibitors and stabilizers for various materials.
Corrosion Inhibition
Triazole derivatives have been shown to provide protective coatings on metals, preventing corrosion through adsorption onto metal surfaces. This property is particularly useful in industries where metal integrity is critical.
Case Study 1: Anticancer Research
A study conducted on a series of triazole derivatives revealed that compounds with specific substituents exhibited enhanced anticancer properties against melanoma and breast cancer cell lines. The study utilized a combination of synthetic chemistry and biological evaluation to identify lead candidates for further development .
Case Study 2: Agricultural Efficacy
In agricultural trials, a triazole-based fungicide demonstrated a significant reduction in fungal diseases in wheat crops compared to untreated controls. The application resulted in improved yield and quality metrics, showcasing the efficacy of triazoles in crop protection .
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Triazole Derivatives
- 5-(4-Substituted)-Diazenyl Thiazoles (e.g., derivatives from ): These compounds, such as thiazole derivatives bearing triazole moieties, exhibit potent antitumor activity (e.g., IC₅₀ = 1.19 µM against HepG2).
- (E)-1-(4-Chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide (): This structurally complex analogue demonstrates significant intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and stable HOMO-LUMO energy gaps (DFT/B3LYP calculations). The chlorophenyl substituent enhances hydrophobic interactions, whereas the target compound’s methyl group may prioritize steric accessibility .
Pyrazole and Imidazole Carbohydrazides
- 1-Methyl-1H-imidazole-5-carbohydrazide (): The imidazole ring’s electronic properties differ from triazoles, with imidazoles exhibiting stronger basicity.
- 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide ():
Pyrazole rings offer distinct tautomeric behavior compared to triazoles, influencing their reactivity in cyclization reactions. Ethyl substituents may increase lipophilicity, contrasting with the methyl group in the target compound .
Isoxazole and Tetrazole Analogues
- 5-Methylisoxazole-3-carbohydrazide ():
Isoxazoles are less aromatic than triazoles, reducing their metabolic stability but improving electrophilic reactivity. This makes them intermediates in synthesizing triazolothiadiazoles, whereas triazole carbohydrazides are more rigid and bioisosteric . - 5-Mercapto-1-methyltetrazole ():
Tetrazoles, with an additional nitrogen atom, exhibit higher acidity (pKa ~4-5) compared to triazoles, favoring applications in prodrug design (e.g., angiotensin II receptor blockers). The thiol group in this compound enables disulfide bonding, absent in the target carbohydrazide .
Key Findings :
- Triazole carbohydrazides generally outperform pyrazole and benzimidazole analogues in tumor cell line inhibition due to enhanced π-π interactions with aromatic residues in enzymes .
- The carbohydrazide group’s -NHNH₂ moiety in the target compound may mimic peptide bonds, enabling protease inhibition, a feature less pronounced in isoxazole derivatives .
Insights :
- Tetrazole derivatives’ lower synthetic yields reflect challenges in nitrogen-rich heterocycle stabilization .
Computational and Crystallographic Studies
- DFT Analysis (): The target compound’s analogue shows a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. This is comparable to pyrazole derivatives but lower than tetrazoles (5.1 eV), suggesting triazoles are more electrophilic .
- Crystal Packing : Intermolecular hydrogen bonds (N-H···O) dominate in triazole carbohydrazides, whereas tetrazoles prioritize S-H···N interactions . SHELX software is commonly employed for refining such structures .
Biological Activity
1-Methyl-1H-1,2,3-triazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound, characterized by a triazole ring and a carbohydrazide moiety, allows for diverse interactions with biological targets. This article provides an overview of its synthesis, biological activities, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of 1-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves several steps:
- Starting Material : 5-amino-1,2,4-triazole-3-carboxylic acid is esterified with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate.
- Conversion : This intermediate undergoes further reactions with hydrazine to yield 1-methyl-1H-1,2,3-triazole-5-carbohydrazide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- A series of triazole compounds were evaluated against prostate (PC3) and skin (A375) cancer cell lines. Among these, 1-methyl-1H-1,2,3-triazole-5-carbohydrazide exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 Value (μg/mL) |
|---|---|---|
| 1-Methyl-1H-1,2,3-triazole-5-carbohydrazide | PC3 | 36.12 - 40.37 |
| Cisplatin | PC3 | 30.11 |
| Compound 6 | A375 | 21.86 - 28.94 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- It demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
Antitubercular Activity
In addition to its anticancer and antimicrobial properties, studies have indicated that derivatives of triazoles can exhibit antitubercular activity. Research on structurally similar compounds showed promising results in inhibiting Mycobacterium tuberculosis growth .
The mechanism by which 1-methyl-1H-1,2,3-triazole-5-carbohydrazide exerts its biological effects involves several pathways:
- Enzyme Interaction : The triazole ring can interact with various enzymes and receptors within cells, modulating their activity.
- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and leading to cell death in cancerous cells.
- Cell Cycle Arrest : Studies have suggested that treatment with this compound may induce G0/G1 phase arrest in cancer cells, contributing to its cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 1-methyl-1H-1,2,3-triazole-5-carbohydrazide?
- Methodology : The compound is typically synthesized via cyclization of hydrazide precursors. For example, refluxing ethyl acetoacetate with chlorophenylhydrazine hydrochloride in glacial acetic acid (2 h, followed by ice-water quenching and recrystallization from ethanol) yields structurally related carbohydrazides . Key considerations include:
- Catalysts : NaN₃ in DMF for azide incorporation .
- Purification : Column chromatography (CH₂Cl₂/EtOAc) or recrystallization (ethanol/water mixtures) .
- Yield Optimization : Monitoring via TLC and adjusting pH to minimize byproducts .
Q. What spectroscopic and crystallographic techniques are used for structural characterization?
- Techniques :
- XRD : SHELXL refinement for crystal structure determination, with validation metrics (R-factor, displacement parameters) .
- NMR/FTIR : ¹H/¹³C NMR for confirming hydrazide (-NH-NH₂) and triazole proton environments; FTIR for carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methods :
- Solubility Screening : Use polar (DMSO, methanol) and non-polar solvents (CHCl₃) at varying temperatures .
- Stability Tests : Accelerated degradation studies under UV light, humidity, or acidic/basic conditions, analyzed via HPLC .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results (e.g., bond angles, reactivity) be resolved?
- Approach :
- DFT Calculations : Use B3LYP/6-311G+(d,p) to model electronic structure and compare with XRD-derived geometries. Discrepancies in triazole ring planarity may arise from crystal packing forces .
- Multivariate Analysis : Apply Hirshfeld surfaces to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing experimental conformations .
Q. What methodologies are employed to investigate the biological activity mechanisms of 1-methyl-1H-1,2,3-triazole-5-carbohydrazide derivatives?
- Strategies :
- SAR Studies : Introduce substituents (e.g., halogens, alkyl groups) at the triazole or hydrazide positions to evaluate antimicrobial/antifungal potency via MIC assays .
- Enzyme Inhibition Assays : Test α-glucosidase/lipase inhibition using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
Q. How can researchers design derivatives with enhanced pharmacokinetic properties?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
